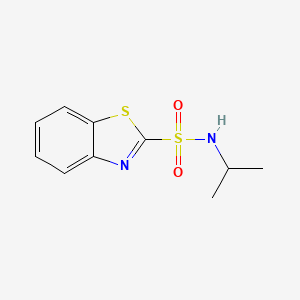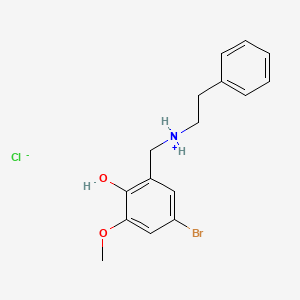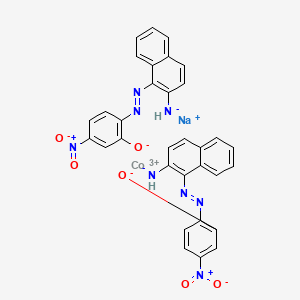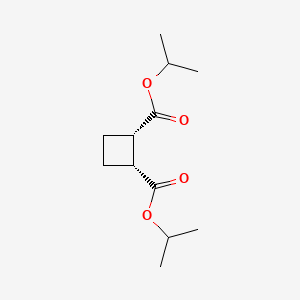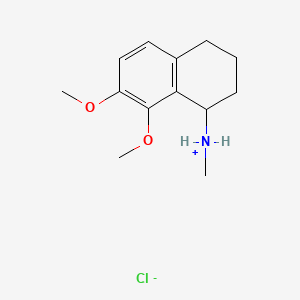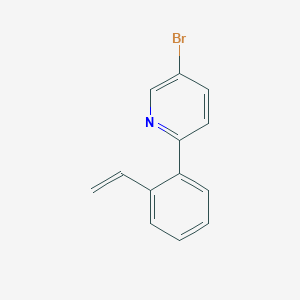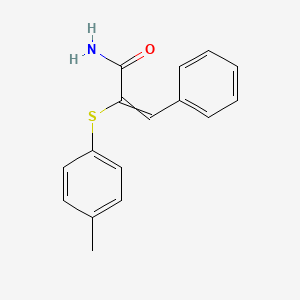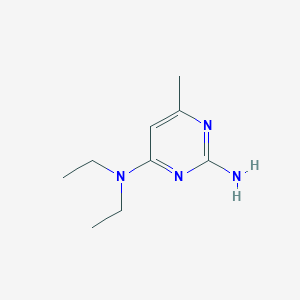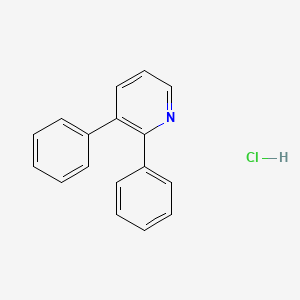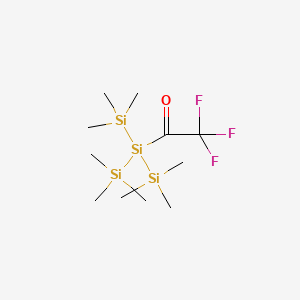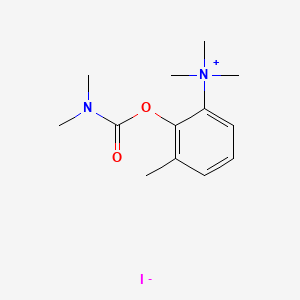
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants. This particular compound is characterized by its unique structure, which includes a dimethylcarbamoyloxy group and a tolyl group attached to the ammonium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent, such as acetone or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent, such as diethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium ion to tertiary amines.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous solutions.
Major Products Formed
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Quaternary ammonium salts with different anions
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Used in the formulation of surfactants and detergents.
Wirkmechanismus
The antimicrobial activity of Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide is primarily due to its ability to disrupt cell membranes. The positively charged ammonium ion interacts with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known to target and disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium iodide: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide is unique due to its specific structure, which includes a dimethylcarbamoyloxy group and a tolyl group. This structure may confer specific properties, such as enhanced antimicrobial activity or unique interactions with biological membranes, compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
64050-06-2 |
|---|---|
Molekularformel |
C13H21IN2O2 |
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O2.HI/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TXFCNSHBMFHFGX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


